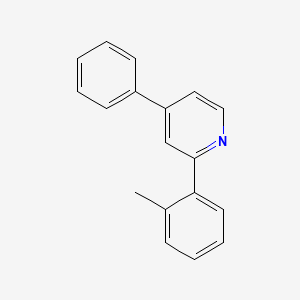
4-Phenyl-2-(o-tolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(o-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 4-position and an o-tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(o-tolyl)pyridine can be achieved through several methods. One common approach involves the use of organolithium reagents. For example, the reaction of 2-bromo-4-phenylpyridine with o-tolyllithium, followed by a subsequent dehydration step, can yield the desired compound . Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromo-4-phenylpyridine with o-tolylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar organolithium or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(o-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to their corresponding saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl or pyridine rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of saturated ring compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Phenyl-2-(o-tolyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(o-tolyl)pyridine depends on its application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs by facilitating efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the o-tolyl group, which can affect its reactivity and applications.
4-(o-Tolyl)pyridine:
2,4-Diphenylpyridine: Contains two phenyl groups, which can alter its electronic properties and reactivity compared to 4-Phenyl-2-(o-tolyl)pyridine.
Uniqueness
This compound is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including catalysis, drug design, and materials science.
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3 |
InChI Key |
RINYVSCQPQXUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















